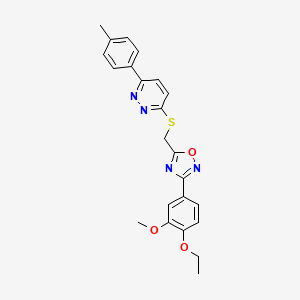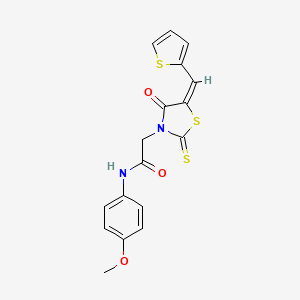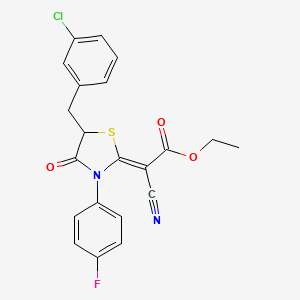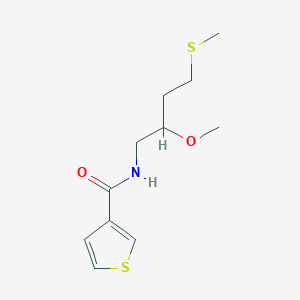
3-(4-Ethoxy-3-methoxyphenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Ethoxy-3-methoxyphenyl)-5-(((6-(p-tolyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H22N4O3S and its molecular weight is 434.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nematocidal Activity : 1,2,4-oxadiazole derivatives, similar to the compound , have shown significant nematocidal activity. Compounds with a 1,2,4-oxadiazole core were found effective against Bursaphelenchus xylophilus, indicating potential as nematicides (Liu, Wang, Zhou, & Gan, 2022).
Antimicrobial Activity : Several 1,2,4-oxadiazole derivatives have demonstrated antimicrobial activities. For instance, compounds with 1,2,4-oxadiazole structures have been effective against various bacteria and fungi, suggesting their potential in developing new antimicrobial agents (Abou-Elmagd, El-ziaty, & Abdalha, 2015).
Cancer Treatment Potential : Research on 1,2,4-oxadiazole derivatives has indicated their potential in cancer treatment. These compounds have shown inhibitory effects on tumor growth and could serve as lead compounds for developing new anticancer drugs (Faheem, 2018).
Anticonvulsant Properties : Some 1,2,4-oxadiazole derivatives exhibit anticonvulsant activity, suggesting their potential application in treating epilepsy or other seizure disorders (Tsitsa et al., 1989).
Antioxidant Activities : 1,2,4-oxadiazole compounds have been evaluated for their antioxidant properties, making them potentially useful in combating oxidative stress-related diseases (Anusevičius et al., 2015).
Thermo-Physical Properties : Studies on the thermo-physical properties of 1,2,4-oxadiazole derivatives provide insights into their behavior in different solvents, which is crucial for their application in various industries (Godhani et al., 2013).
Corrosion Inhibition : Certain 1,3,4-oxadiazole derivatives have been found to be effective corrosion inhibitors, especially for mild steel in acidic environments, indicating their potential use in industrial applications (Ammal, Prajila, & Joseph, 2018).
Properties
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-4-29-19-11-9-17(13-20(19)28-3)23-24-21(30-27-23)14-31-22-12-10-18(25-26-22)16-7-5-15(2)6-8-16/h5-13H,4,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVLCRZXLLTKCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Chloro-5-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrrolidine](/img/structure/B2418111.png)




![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2418119.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2418120.png)
![Ethyl 2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate](/img/no-structure.png)
![(4-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2418122.png)

![8-{2-[(4-chlorophenyl)methylidene]hydrazin-1-yl}-1,3-dimethyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418127.png)

![(E)-1'-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2418129.png)
